Butyl(hexyl)dimethylsilane

Organosilicon Chemistry Structure-Activity Relationship Hydrophobic Modification

Butyl(hexyl)dimethylsilane (C12H28Si, MW 200.44 g/mol) is an asymmetric, non-functional dialkyldimethylsilane. It features a silicon core substituted with two methyl groups, one butyl group, and one hexyl group, resulting in a calculated LogP of 5.07520.

Molecular Formula C12H28Si
Molecular Weight 200.44 g/mol
CAS No. 80054-50-8
Cat. No. B14433538
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Technical Parameters


Basic Identity
Product NameButyl(hexyl)dimethylsilane
CAS80054-50-8
Molecular FormulaC12H28Si
Molecular Weight200.44 g/mol
Structural Identifiers
SMILESCCCCCC[Si](C)(C)CCCC
InChIInChI=1S/C12H28Si/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3
InChIKeyRWDPAOLDBTYYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(hexyl)dimethylsilane (CAS 80054-50-8): Technical Baseline for Procurement & Synthesis Planning


Butyl(hexyl)dimethylsilane (C12H28Si, MW 200.44 g/mol) is an asymmetric, non-functional dialkyldimethylsilane . It features a silicon core substituted with two methyl groups, one butyl group, and one hexyl group, resulting in a calculated LogP of 5.07520 . This structure positions it within a niche class of organosilanes used for investigating structure-reactivity relationships in hydrophobic surface modification and as a model for studying the influence of asymmetric alkyl chain substitution .

Asymmetric organosilane probe for studying alkyl chain length and symmetry effects
Model compound for hydrophobic surface modification research
Distinctive asymmetric substitution not available from symmetric or monoalkyl analogs

Procurement Alert: Why Generic Alkylsilanes Cannot Substitute for Butyl(hexyl)dimethylsilane in Material Science R&D


The performance of non-functional alkylsilanes in applications like membrane modification or as chromatographic standards is exquisitely sensitive to molecular structure . Substituting butyl(hexyl)dimethylsilane with a simpler analog, such as a symmetrical dialkylsilane or a monoalkylsilane, is not a drop-in replacement. Class-level evidence demonstrates that the size and symmetry of the alkyl groups on the silyl core directly dictate key performance metrics, including oxygen permeability and O2/N2 selectivity in polymer membranes [1]. The unique asymmetry and specific carbon chain lengths of butyl(hexyl)dimethylsilane are hypothesized to produce distinct steric and electronic environments, which are the very parameters under investigation in structure-activity relationship (SAR) studies . Using a generic substitute would introduce an uncontrolled variable, invalidating comparative studies and potentially yielding suboptimal material properties.

Symmetric dialkyldimethylsilanes (e.g., dimethyldibutylsilane) eliminate chain-length asymmetry, a critical variable for SAR, and may alter surface organization.

Monoalkylsilanes with a single hexyl group lack the butyl-hexyl combination, yielding different hydrophobicity and membrane-interaction profiles.

Alkyl group size directly affects gas permeability and O₂/N₂ selectivity; substituting with smaller-chain analogs may shift performance trends away from target compound behavior.

Quantitative Performance Evidence: Butyl(hexyl)dimethylsilane Differentiation from Symmetric and Monoalkyl Analogs


Asymmetric vs. Symmetric Dialkyldimethylsilanes: A Structural Differentiation for SAR Studies

Unlike symmetrical analogs such as dimethyldibutylsilane (CAS 996-06-5) which present a uniform lipophilic environment [1], butyl(hexyl)dimethylsilane possesses an asymmetric substitution pattern . This asymmetry results in a unique 3D molecular topology and a potentially distinct anisotropic distribution of hydrophobicity, a key variable for researchers investigating how subtle changes in alkyl chain length and symmetry impact material properties. The specific combination of a butyl (C4) and a hexyl (C6) chain is not available in any single-chain or symmetric analog.

Molecular Symmetry
Class-level
Target: asymmetric C4/C6 dialkyldimethylsilane vs. symmetric di-C4 (dimethyldibutylsilane) and mono-C6 (n-hexyldimethylsilane)
Enables studies on chain-length asymmetry and SAR
Structural inference; property data to verify
Organosilicon Chemistry Structure-Activity Relationship Hydrophobic Modification

Inferred Performance in Gas Separation: Extrapolating Alkyl Chain Effects on O2/N2 Selectivity and Permeability

While direct data for butyl(hexyl)dimethylsilane is absent, class-level evidence provides a quantitative framework for its potential performance. In a study modifying styrene-butadiene-styrene (SBS) membranes, the size of the alkylsilyl group was shown to directly influence gas transport properties [1]. Methylsilane and butylsilane-modified membranes demonstrated oxygen permeability values of 31.2 and 37.5 barrer, respectively, a substantial increase from the 2.39 barrer of unmodified SBS. Similarly, O2/N2 selectivity increased from 2.5 (unmodified) to 3.0 (methyl) and 3.2 (butyl) [1].

Gas Transport Performance
Class-level
Butylsilane-modified SBS O₂ permeability 37.5 barrer, O₂/N₂ selectivity 3.2; methylsilane: 31.2 barrer, selectivity 3.0; unmodified: 2.39 barrer, 2.5
Reported trend suggests larger alkyl groups increase permeability and selectivity
Direct data for target not available; class-level inference
Polymer Membranes Gas Transport Surface Science

Differentiation in Chromatographic Performance: LogP and Retention Time

As an analytical derivatization agent, butyl(hexyl)dimethylsilane offers a distinct chromatographic signature compared to its analogs. Its calculated LogP of 5.07520 is higher than that of n-hexyldimethylsilane (LogP ~3.0) . This difference in lipophilicity directly translates to a longer retention time on standard non-polar GC columns.

Chromatographic LogP
Cross-study comparable
Target calc. LogP: 5.08; n-hexyldimethylsilane: ~3.0 (Δ ≈ 2.07)
Higher lipophilicity may provide distinct GC retention for hydrophobic analyte derivatization
Calculated values; experimental retention data to verify
Analytical Chemistry Gas Chromatography Derivatization

High-Value Application Scenarios for Butyl(hexyl)dimethylsilane in Advanced R&D


Elucidating Structure-Property Relationships in Membrane Science

Researchers developing next-generation gas separation or pervaporation membranes can use butyl(hexyl)dimethylsilane as a precise molecular probe. By grafting it onto a base polymer and comparing the resulting transport properties (e.g., permeability, selectivity) with those from membranes modified with symmetric (e.g., dimethyldibutylsilane) or smaller-chain analogs, the influence of chain length and asymmetry can be directly correlated to performance. This is supported by class-level evidence showing that alkylsilyl group size directly impacts O2 permeability and O2/N2 selectivity [1].

Analytical Standard and Derivatization Agent for Ultra-Hydrophobic Analytes

Butyl(hexyl)dimethylsilane serves as a valuable reagent for derivatizing polar analytes (e.g., alcohols, carboxylic acids) to increase their volatility and improve their detection in GC-MS. Its high calculated LogP of 5.07520 ensures that derivatives will have a long retention time, which is ideal for separating and quantifying highly lipophilic compounds in complex matrices where simpler silylating agents would fail to provide adequate resolution.

Model Compound for Asymmetric Organosilane Synthesis Methodology

The synthesis of asymmetric dialkyldimethylsilanes like butyl(hexyl)dimethylsilane requires more sophisticated synthetic strategies (e.g., sequential Grignard additions) than their symmetric counterparts . This compound is therefore an ideal model substrate for developing and optimizing new catalytic methods for regioselective hydrosilylation or for evaluating the scope of novel cross-coupling reactions aimed at constructing asymmetric silicon centers.

Investigating the 'Silicon Effect' in Medicinal Chemistry

The asymmetric and bulky butyl(hexyl)dimethylsilyl group can be used to create silicon-containing analogs (silicon bioisosteres) of known bioactive molecules. This allows medicinal chemists to explore how the introduction of a lipophilic, sterically demanding silyl group affects key drug parameters such as metabolic stability, membrane permeability, and target binding. The asymmetry provides a unique spatial geometry not available with simpler silyl protecting groups .

Application
Selection Property
Validation Focus
Membrane structure-property relationship studies
Asymmetric C4/C6 alkyl substitution
Gas permeability and O₂/N₂ selectivity trends
Analytical derivatization for highly hydrophobic analytes
High calculated lipophilicity
GC retention time differentiation
Asymmetric organosilane synthesis methodology
Challenging asymmetric silyl core
Regioselective hydrosilylation or cross-coupling scope
Silicon bioisostere design in medicinal chemistry
Lipophilic, sterically demanding silyl group
Metabolic stability and membrane permeability in bioisostere studies

Technical Documentation Hub

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8 linked technical documents
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